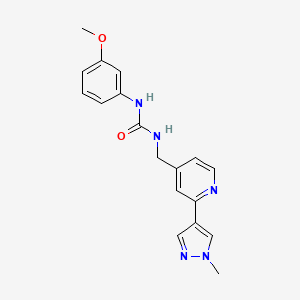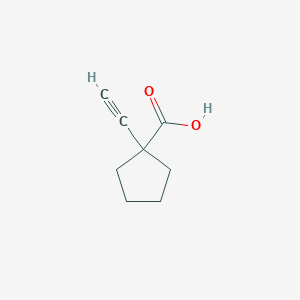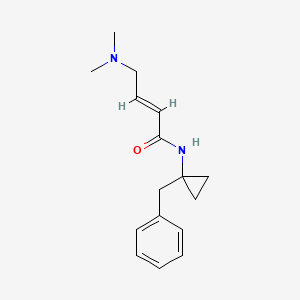
2-Benzyl-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-nitrophenol is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions .Physical and Chemical Properties Analysis
This compound has a melting point of 121-122 degrees Celsius . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This is in accord with the high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Applications De Recherche Scientifique
Nitrophenols in Industrial and Environmental Contexts
Nitrophenols, including compounds like 2-Benzyl-4-nitrophenol, are vital in various industrial applications. They are used in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes. Their toxicity and degradability, especially in anaerobic systems, are significant for environmental studies. For instance, Uberoi and Bhattacharya (1997) investigated the toxic effects and degradability of nitrophenols in anaerobic systems, noting their wide industrial use and listing by the U.S. EPA as priority pollutants (Uberoi & Bhattacharya, 1997). Additionally, Bolzacchini et al. (2001) studied the gas-phase reaction of phenol with NO3, finding 2-nitrophenol as a significant product, highlighting its relevance in atmospheric chemistry (Bolzacchini et al., 2001).
Photocatalytic and Electrochemical Applications
This compound and related compounds have been studied for their photocatalytic and electrochemical properties. Vione et al. (2004) explored the nitration and hydroxylation of benzene, involving nitrophenols like 2-nitrophenol and 4-nitrophenol, in aqueous solutions, which is crucial for understanding chemical transformations in natural waters (Vione et al., 2004). Additionally, Din et al. (2020) reviewed the use of nanocatalytic systems for the reduction of nitrophenols, which is significant for removing hazardous dyes from water (Din et al., 2020).
Environmental Impact and Treatment
The environmental impact of nitrophenols, including this compound, is another area of active research. Studies like those by Harrison, Heal, and Cape (2005) have evaluated the formation pathways of nitrophenols in the atmosphere, emphasizing their role as toxic chemicals and their effects on the environment (Harrison et al., 2005). The research by Gupta et al. (2014) on novel nanocatalysts for reducing nitrophenol compounds in water highlights the efforts to develop effective treatment methods for these pollutants (Gupta et al., 2014).
Medical and Biological Relevance
In the medical and biological fields, the study of nitrophenols can provide insights into various biochemical processes. Reinke and Moyer (1985) investigated the hydroxylation of p-nitrophenol in rat livers, which is essential for understanding liver metabolism and the influence of substances like alcohol on drug metabolism (Reinke & Moyer, 1985).
Sensor Applications
This compound and similar compounds are also utilized in sensor technologies. Elsafy, Al-Easa, and Hijji (2018) synthesized compounds for detecting cyanide in aqueous media, demonstrating the potential use of nitrophenols in environmental monitoring and safety applications (Elsafy et al., 2018).
Orientations Futures
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using reducing agents (such as NaBH4) is one of the simplest and cost-effective methods . This process requires E0 (4-NP/4-AP) = −0.76 V, which is thermodynamically appropriate, but there is a high kinetic barrier among the 4-NP and BH4− ions . Therefore, it is particularly important to select a suitable catalyst for the catalytic reduction of 4-NP to 4-AP . This study opens up a new avenue to develop robust catalysts for heterogeneous catalytic reactions .
Mécanisme D'action
Target of Action
It is known that nitrophenols, such as 2,4-dinitrophenol, interact with oxidative processes, uncoupling oxidative phosphorylation
Mode of Action
Nitrophenols are known to undergo various chemical reactions, including nucleophilic aromatic substitution . In such reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . This could potentially be a part of the interaction between 2-Benzyl-4-nitrophenol and its targets.
Biochemical Pathways
It’s known that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a two-component FAD-dependent monooxygenase
Pharmacokinetics
It’s known that similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney
Result of Action
It’s known that nitrophenols can disrupt normal physiological processes, leading to severe health issues
Analyse Biochimique
Biochemical Properties
It is known that nitrophenols, a group to which 2-Benzyl-4-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitrophenols have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Nitrophenols are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Studies on similar compounds suggest that they can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Studies on similar compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-benzyl-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJACDNYUKILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)


![4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2859771.png)
![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)
![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)


![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
